![molecular formula C21H23NO3 B2776869 tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate CAS No. 1315365-40-2](/img/structure/B2776869.png)
tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
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Description
“tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate” is a chemical compound with the molecular formula C21H23NO3 . It is a derivative of tert-butyl carbamate, which is an N-alkyl-N-benzyloxy carbamate .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate” is complex, with a molecular weight of 337.41 . It contains a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3), and a benzyloxy group (C6H5CH2O) attached to a phenyl group (C6H5) .Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate” are not available, tert-butyl carbamates are known to undergo a variety of reactions. For instance, they can participate in C-N cross-coupling reactions .Scientific Research Applications
- Application : Researchers have used this compound in the preparation of seven-membered cyclic hydroxamic acids. These cyclic hydroxamic acids find applications in medicinal chemistry, as they can act as chelating agents or enzyme inhibitors .
- Application : It plays a role in the preparation of IPP, which is useful in organic synthesis and as a potential antiviral agent .
- Application : Researchers employ it as a biochemical reagent in life science-related studies. Its unique structure and reactivity make it valuable for probing biological processes .
- Application : Researchers have reported its use in cross-coupling reactions with fluorescein ditriflate. Such reactions are essential in synthetic chemistry for creating complex molecules .
- Application : tert-Butyl N-(benzyloxy)carbamate facilitates the formation of these cyclic hydroxamic acids, which can serve as building blocks in drug discovery and coordination chemistry .
- Application : Researchers can explore its reactivity in chemical biology studies, including target identification, drug design, and bioconjugation. Its dual functionality makes it intriguing for developing novel therapeutics .
Cyclic Hydroxamic Acid Synthesis
Synthesis of 2-(N-Formyl-N-Hydroxyamino) Ethylphosphonate (IPP)
Biological Material and Organic Compound for Life Science Research
Cross-Coupling Reactions
Functionalized Cyclic Hydroxamic Acids
Chemical Biology and Medicinal Chemistry
Sigma-Aldrich. tert-Butyl N-(benzyloxy)carbamate (CAS Number: 79722-21-7). Link Chemsrc. tert-Butyl prop-2-yn-1-ylcarbamate (CAS Number: 92136-39-5). Link Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3-ynylcarbamate
properties
IUPAC Name |
tert-butyl N-[3-(4-phenylmethoxyphenyl)prop-2-ynyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)25-20(23)22-15-7-10-17-11-13-19(14-12-17)24-16-18-8-5-4-6-9-18/h4-6,8-9,11-14H,15-16H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAFZILPUKCUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate |
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